![molecular formula C12H13ClO3 B2534123 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid CAS No. 1340313-20-3](/img/structure/B2534123.png)
3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid” is a chemical compound with the CAS number 1340313-20-3 . It has a molecular weight of 240.68 and a molecular formula of C12H13ClO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chlorophenyl group attached to an oxolane ring via a methylene bridge. The oxolane ring is further substituted with a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.68 and a molecular formula of C12H13ClO3 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique
Catalytic Transformations
Research has explored the catalytic transformation of functionalized carboxylic acids using multifunctional rhenium complexes. This study highlights the significance of carboxylic acids as chemical feedstocks and investigates chemoselective catalytic transformations, which include α-C–H bond functionalization, hydrogenation, and hydrogenolysis. These processes enable the production of functionalized alcohols under mild conditions, showcasing the potential of high-valent metal complexes in selective functional group transformations of highly oxygenated organic substrates. This work suggests a possible area of application for compounds like 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid in facilitating such transformations (Naruto et al., 2017).
Atmospheric Chemistry of Chlorinated Compounds
Another study focuses on the atmospheric OH oxidation of chlorinated aromatic herbicides, which include chlorinated phenoxy acids. The research investigates how OH radicals interact with these compounds, leading to various oxidation products. This study's findings on the atmospheric chemistry of chlorinated compounds can offer insights into the environmental fate and transformations of 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid-related structures (Murschell & Farmer, 2018).
Esterification in Selective Syntheses
Research into selective esterifications of primary alcohols in water-containing solvents has been conducted, demonstrating the efficiency of using Oxyma and its derivatives for esterification. This study provides a method for esterifying a wide range of carboxylic acids with primary alcohols, potentially including 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid. The findings could be applied in synthesizing esters of this compound under environmentally benign conditions (Wang et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)methyl]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-3-1-2-9(6-10)7-12(11(14)15)4-5-16-8-12/h1-3,6H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLQSBHXPDYLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


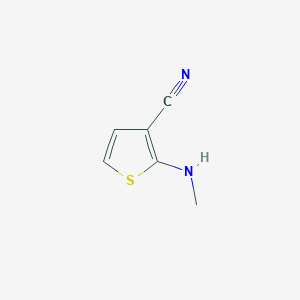
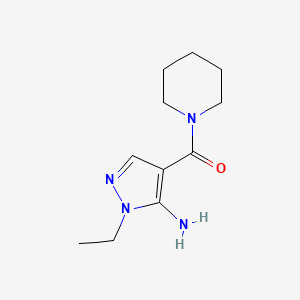
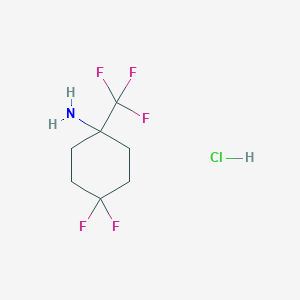
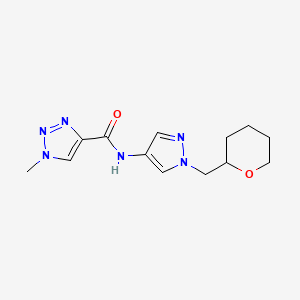

![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)



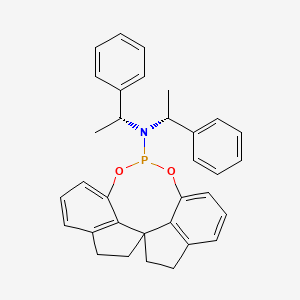
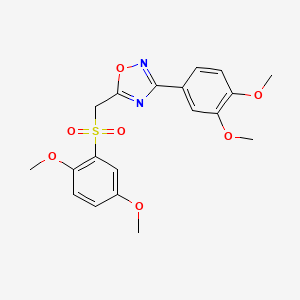
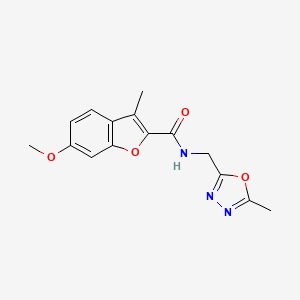
![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2534062.png)